molecular formula C17H14ClN3O3 B11016309 N-(5-chloro-2-hydroxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-(5-chloro-2-hydroxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B11016309
M. Wt: 343.8 g/mol
InChI Key: CNYBJHQVAKLOKV-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core. This can be achieved by reacting anthranilic acid with formamide under high-temperature conditions to form the quinazolinone ring.

Next, the 5-chloro-2-hydroxyphenyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of 5-chloro-2-hydroxybenzoic acid with an appropriate amine to form the amide linkage. The final step involves coupling the quinazolinone core with the substituted phenyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The carbonyl group in the quinazolinone ring can be reduced to a hydroxyl group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of hydroxyquinazolinone derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(5-chloro-2-hydroxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to interfere with cell signaling pathways.

    Industry: Potential use in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their normal function. This can lead to the disruption of cellular processes such as signal transduction, which is crucial in the context of cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
  • N-(5-chloro-2-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
  • N-(5-chloro-2-hydroxyphenyl)-3-(4-oxoquinazolin-2(4H)-yl)propanamide

Uniqueness

N-(5-chloro-2-hydroxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is unique due to the specific positioning of the chloro and hydroxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This specific arrangement may enhance its binding affinity to certain molecular targets, making it a more potent compound in therapeutic applications compared to its analogs.

Properties

Molecular Formula

C17H14ClN3O3

Molecular Weight

343.8 g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C17H14ClN3O3/c18-11-5-6-15(22)14(9-11)20-16(23)7-8-21-10-19-13-4-2-1-3-12(13)17(21)24/h1-6,9-10,22H,7-8H2,(H,20,23)

InChI Key

CNYBJHQVAKLOKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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